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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry and phase
formation of erbium silicide (ErSiz-x), a material of significant interest in microelectronics and
optoelectronics. This document details the various phases of erbium silicide, their
crystallographic properties, and the experimental protocols for their synthesis and
characterization.

Introduction to Erbium Silicide

Erbium silicide is a family of intermetallic compounds formed through the reaction of erbium
(Er) with silicon (Si). Among these, the silicon-deficient hexagonal disilicide, ErSiz-x, has
garnered considerable attention due to its low resistivity and low Schottky barrier height on n-
type silicon, making it a promising candidate for contacts and interconnects in electronic
devices. The formation of specific erbium silicide phases is highly dependent on the
stoichiometry of the reactants and the thermal processing conditions. Understanding and
controlling these parameters are crucial for fabricating devices with desired properties.

Stoichiometry and Crystal Structures of Erbium
Silicide Phases

The erbium-silicon binary system is characterized by the formation of several stable
intermetallic compounds. The stoichiometry and crystal structure of these phases are critical
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determinants of their physical and electrical properties.

Table 1. Quantitative Data of Erbium Silicide Phases

o Crystal Lattice
Phase Stoichiometry Space Group
System Parameters (A)
. a=3.78,c=
ErSiz-x x=0.3 Hexagonal P6/mmm
4.08[1]
ErSi2 ErSiz Orthorhombic P6/mmm -
. . i a=812,b=
ErSi ErSi Orthorhombic Pnma
3.82,¢c=5.95
ErsSis ErsSis Hexagonal P63/mcm -
ErsSia ErsSia Orthorhombic Pnma -

Note: Lattice parameters for some phases are not readily available in the searched literature
and may require further specialized crystallographic studies.

Phase Formation of Erbium Silicide

The formation of different erbium silicide phases is a complex process governed by
thermodynamics and kinetics. The reaction between a thin film of erbium and a silicon
substrate typically proceeds through a sequence of phases as the annealing temperature is
increased.

The solid-state reaction between erbium and a Si(100) substrate begins at temperatures as low
as 300°C.[1] The resulting erbium silicide, typically the ErSiz-x phase, exhibits high thermal
stability, remaining stable up to 1000°C.[1] The Er-Si binary phase diagram reveals the
existence of multiple intermetallic compounds, including ErsSis, ErsSia, ErSii-x, ErSi, and the
silicon-deficient ErSiz-b.[2] The formation of these phases is dictated by the specific annealing
temperatures and the initial stoichiometry of the reactants.

Below is a logical diagram illustrating the general phase formation pathway for erbium silicide
thin films on a silicon substrate.
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Erbium silicide phase formation pathway.

Experimental Protocols

The synthesis and characterization of erbium silicide thin films involve a series of well-defined

experimental procedures.

Synthesis of Erbium Silicide Thin Films
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A common method for preparing erbium silicide thin films is through the solid-state reaction of
a deposited erbium film on a silicon substrate.

Sputtering is a physical vapor deposition (PVD) technique used to deposit a thin film of erbium
onto a silicon wafer.

Protocol:

e Substrate Preparation: Begin with a clean silicon wafer (e.g., Si(100)). Standard cleaning
procedures (e.g., RCA clean) should be employed to remove any organic and inorganic
contaminants from the surface.

o Chamber Evacuation: Place the silicon substrate into a high-vacuum sputtering chamber.
Evacuate the chamber to a base pressure typically in the range of 10~7 to 10~8 Torr to
minimize contamination from residual gases.

e Process Gas Introduction: Introduce a high-purity inert gas, most commonly Argon (Ar), into
the chamber. The working pressure is typically maintained between 1 and 100 mTorr.[3]

o Plasma Generation: Apply a high DC voltage (in the range of -2 to -5 kV) to the erbium
target, which acts as the cathode. This ignites an Ar plasma.

e Sputtering: The energetic Art ions bombard the erbium target, ejecting Er atoms. These
atoms travel through the plasma and deposit onto the silicon substrate. The deposition rate
can be controlled by adjusting the sputtering power (typically a few hundred watts) and the
Ar gas pressure.[3] The substrate temperature can be varied between 20°C and 700°C to
influence the film properties.

» Film Thickness Monitoring: Use a quartz crystal microbalance or other in-situ monitoring
techniques to achieve the desired erbium film thickness.

Following deposition, the erbium-coated silicon wafer is subjected to a rapid thermal annealing
process to induce the solid-state reaction and form the desired silicide phase.

Protocol:

o Sample Loading: Place the wafer into the RTA chamber.
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o Ambient Control: Purge the chamber with a high-purity inert gas, such as nitrogen (Nz) or
argon (Ar), to prevent oxidation of the erbium film during annealing.

o Temperature Profile: Execute a pre-programmed temperature-time profile. A typical profile
may include:

[e]

A pre-heating step at a lower temperature (e.g., 800°C for 20 seconds).

o

A rapid ramp-up to the final annealing temperature at a rate of approximately 50°C/s.[4]

[¢]

A hold at the peak temperature (ranging from 300°C to 1100°C) for a specific duration
(from a few seconds to several minutes).[1][4] For instance, annealing at 500°C for 5
minutes has been used to form ErSii.7.[1]

o

A controlled cooling ramp to prevent thermal shock and wafer breakage.

o Oxygen Contamination Mitigation: To minimize oxygen contamination, which can hinder
silicide formation, a thin capping layer of a reactive metal like titanium (Ti) can be deposited
on top of the erbium film prior to annealing.

Characterization of Erbium Silicide Thin Films

A suite of analytical techniques is employed to characterize the stoichiometry, crystal structure,
and physical properties of the formed erbium silicide films.

X-Ray Diffraction (XRD) Auger Electron Spectroscopy (AES) Rutherford Backscattering Spectrometry (RBS) Four-Point Probe
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Experimental workflow for characterization.

XRD is the primary technique for identifying the crystalline phases present in the film and
determining their crystal structure.

Protocol:

Sample Mounting: Mount the erbium silicide sample on the diffractometer stage.

e Instrument Setup: Use a diffractometer equipped with a standard X-ray source (e.g., Cu Ka).
For thin films, a grazing incidence XRD (GIXRD) setup is often preferred to minimize signal
from the silicon substrate.

o Data Acquisition: Perform a 26 scan over a relevant angular range. The resulting
diffractogram will show peaks at specific angles corresponding to the crystallographic planes
of the phases present.

» Data Analysis: Compare the experimental diffraction pattern to standard diffraction patterns
from crystallographic databases (e.g., ICDD) to identify the erbium silicide phases. The
lattice parameters can be calculated from the peak positions.

AES is a surface-sensitive technique that provides information about the elemental composition
of the top few nanometers of the film. When combined with ion sputtering, it can be used for
depth profiling.

Protocol:

o Sample Introduction: Place the sample in the ultra-high vacuum (UHV) chamber of the AES
system.

o Surface Analysis: Irradiate the surface with a focused electron beam. The kinetic energy of
the emitted Auger electrons is measured to identify the elements present on the surface.

o Depth Profiling: Use an ion gun (typically with Ar* ions) to sputter away the surface layer by
layer. After each sputtering cycle, an AES spectrum is acquired to determine the elemental
composition as a function of depth. This allows for the determination of the film's
stoichiometry and the sharpness of the silicide/silicon interface.
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RBS is a non-destructive technique that provides quantitative information about the
stoichiometry and thickness of thin films without the need for standards.

Protocol:
o Sample Placement: Position the sample in the RBS analysis chamber.

e lon Beam Bombardment: A high-energy beam of light ions (typically He™") is directed at the
sample.

o Energy Analysis: The energy of the backscattered ions is measured by a detector. The
energy of the scattered ions is dependent on the mass of the target atoms and the depth at
which the scattering event occurred.

o Data Interpretation: The resulting energy spectrum is analyzed to determine the elemental
composition (stoichiometry) and the areal density (atoms/cm?) of the film, from which the
thickness can be calculated if the density is known.

Conclusion

The formation of erbium silicide phases is a multifaceted process that is critically dependent
on the deposition and annealing conditions. A thorough understanding of the stoichiometry and
phase transformations, facilitated by the experimental techniques outlined in this guide, is
essential for the successful integration of erbium silicide into advanced electronic and
optoelectronic devices. The provided protocols and data serve as a foundational resource for
researchers and professionals working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

o 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Evolution-of-silicide-sheet-resistance-with-annealing-duration-at-650C-The-electrical_fig3_266640356
https://www.researchgate.net/figure/ariation-of-sheet-resistance-with-annealing-temperature_fig3_264051364
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 3. Transmission electron microscopy characterization of the erbium silicide formation
process using a Pt/Er stack on a silicon-on-insulator substrate - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. ocw.mit.edu [ocw.mit.edu]

 To cite this document: BenchChem. [Stoichiometry and Phase Formation of Erbium Silicide
(ErSi2-x): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17100902/
https://pubmed.ncbi.nlm.nih.gov/17100902/
https://pubmed.ncbi.nlm.nih.gov/17100902/
https://ocw.mit.edu/courses/3-012-fundamentals-of-materials-science-fall-2005/9fa239d16926f0de29a87ed6f2e963d0_lec19t.pdf
https://www.benchchem.com/product/b1143583#stoichiometry-and-phase-formation-of-erbium-silicide-ersi2-x
https://www.benchchem.com/product/b1143583#stoichiometry-and-phase-formation-of-erbium-silicide-ersi2-x
https://www.benchchem.com/product/b1143583#stoichiometry-and-phase-formation-of-erbium-silicide-ersi2-x
https://www.benchchem.com/product/b1143583#stoichiometry-and-phase-formation-of-erbium-silicide-ersi2-x
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1143583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

